molecular formula C13H8O2S B1208713 4-Dibenzothiophenecarboxylic acid CAS No. 2786-08-5

4-Dibenzothiophenecarboxylic acid

Cat. No. B1208713
CAS RN: 2786-08-5
M. Wt: 228.27 g/mol
InChI Key: WHDBZUDFOQNASQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibenzothiophenes, including 4-dibenzothiophenecarboxylic acid, involves various strategies. For example, Katritzky and Perumal (1990) described the synthesis of 4-substituted and 4,6-disubstituted dibenzothiophenes through lithiation reactions, examining the factors controlling the formation of the compounds (Katritzky & Perumal, 1990). Additionally, Li et al. (2018) developed efficient protocols for synthesizing dibenzothiophene and 1,4-dihydrodibenzothiophene derivatives via allylic phosphonium salt-initiated domino reactions, providing a method that is beneficial for material and pharmaceutical sciences (Li et al., 2018).

Molecular Structure Analysis

The structure of dibenzothiophene compounds has been extensively studied to understand their chemical behavior and potential applications. For instance, the analysis of 3,4-Di-t-butylbenzoic acid by Hambley et al. (1990) through X-ray diffraction highlights the importance of structural analysis in understanding the physicochemical properties of similar compounds (Hambley et al., 1990).

Chemical Reactions and Properties

Dibenzothiophenes undergo various chemical reactions that modify their properties for specific applications. For example, the work by Poland and Glover (1973) on chlorinated dibenzo-p-dioxins, which share structural similarities with dibenzothiophenes, illustrates how structural modifications can significantly affect enzyme induction and toxicity (Poland & Glover, 1973).

Physical Properties Analysis

The physical properties of dibenzothiophenes, such as solubility, melting point, and crystallinity, are crucial for their application in various industries. Research like that of Osterod et al. (2001), which focuses on the luminescent properties of complexes formed by carboxylic acids and bases, contributes to understanding the physical characteristics of these compounds (Osterod et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are vital for the utilization of dibenzothiophenes. Research by Kaul et al. (2002) on the synthesis of negatively charged dibenzofuran-based beta-turn mimetics, which are structurally related to dibenzothiophenes, provides insights into the modification of chemical properties to enhance solubility and stability (Kaul et al., 2002).

Scientific Research Applications

Applications in Dermal Metabolism and Toxicity Studies

4-Dibenzothiophenecarboxylic acid, through its derivative compounds such as parabens, has been studied for its dermal absorption and hydrolysis. Researchers found that parabens are hydrolysed to 4-hydroxybenzoic acid in human and minipig skin, indicating the substance's potential role in dermal metabolism and toxicity studies (Jewell et al., 2007).

Role in Sulfhydryl Group Determination

4-Dibenzothiophenecarboxylic acid derivatives have been used in the study of sulfhydryl groups in biological materials. One derivative, 5,5′-dithiobis(2-nitrobenzoic acid), was synthesized and found effective for determining sulfhydryl groups, suggesting its utility in biochemical research (Ellman, 1959).

Biotechnological Applications

A derivative, 4-Hydroxybenzoic acid (4-HBA), has shown potential as an intermediate for producing high-value bioproducts with applications in food, cosmetics, pharmacy, and other areas. Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA, highlighting the versatility of this compound in biotechnology (Wang et al., 2018).

Electrochemical Applications

The derivatives of 4-Dibenzothiophenecarboxylic acid have been used in developing novel electrochemical sensors. For instance, 4-aminobenzoic acid has been applied in the construction of an electrochemical immunosensor for aflatoxin B1 detection, demonstrating its utility in sensitive detection methods (Shi et al., 2020).

Environmental Contaminant Studies

Its derivatives have been involved in environmental studies, particularly concerning the analysis of polychlorinated dibenzo-p-dioxins, which are environmental contaminants (Holsapple et al., 1991).

Material Science Applications

In material science, derivatives of 4-Dibenzothiophenecarboxylic acid, such as 4-aminobenzoic acid, have been used in the modification of surfaces for the fabrication of various films and coatings, showing the compound's relevance in advanced material synthesis (Liu et al., 2000).

Safety And Hazards

While specific safety and hazard information for 4-Dibenzothiophenecarboxylic acid is not available, it’s important to handle all chemicals with care and take appropriate safety measures, including wearing protective clothing and avoiding inhalation or ingestion .

properties

IUPAC Name

dibenzothiophene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDBZUDFOQNASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182166
Record name Dibenzothiophene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dibenzothiophenecarboxylic acid

CAS RN

2786-08-5
Record name Dibenzothiophene-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzothiophene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DIBENZOTHIOPHENECARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
JP Hunt, AC Rutenberg, H Taube - Journal of the American …, 1952 - ACS Publications
… (55.4%) of 4-dibenzothiophenecarboxylic acid; mp 232-246. … an authentic sample of 4-dibenzothiophenecarboxylic acid.10· … (3.5%) of 4dibenzothiophenecarboxylic acid, 2.8 g. (56.0%) …
Number of citations: 46 pubs.acs.org
H Gilman, DL Esmay - Journal of the American Chemical Society, 1952 - ACS Publications
… (55.4%) of 4-dibenzothiophenecarboxylic acid; mp 232-246. … an authentic sample of 4-dibenzothiophenecarboxylic acid.10· … (3.5%) of 4dibenzothiophenecarboxylic acid, 2.8 g. (56.0%) …
Number of citations: 13 pubs.acs.org
H Gilman, DL Esmay - Journal of the American Chemical Society, 1953 - ACS Publications
… 2 The product obtained on car-bonation was established as being 4-dibenzothiophenecarboxylic acid, thereby showing that reduc-(1)(a) H. Gilman and AL Jacoby, J. Org. …
Number of citations: 40 pubs.acs.org
H Gilman, DL Esmay - Journal of the American Chemical Society, 1952 - ACS Publications
… 4-Dibenzothiophenecarboxylic Acid Amide.—Sixteen grams (… to the 4-dibenzothiophenecarboxylic acid chloride20 by … (50.8%) of pure 4dibenzothiophenecarboxylic acid amide, …
Number of citations: 85 pubs.acs.org
H Gilman, DL Esmay - Journal of the American Chemical Society, 1953 - ACS Publications
… We are reporting the identification of «-bulyl-4-dibenzothienyl ketone as one of the products obtained during the preparation of 4-dibenzothiophenecarboxylic acid by carbonation of the …
Number of citations: 3 pubs.acs.org
HP Klug, GW Sears Jr - Journal of the American Chemical Society, 1945 - ACS Publications
… From a corresponding reaction between 4-dibenzothienyllithium and Ñ-ethylcarbazole, there was isolated 46% of 4-dibenzothiophenecarboxylic acid but no …
Number of citations: 17 pubs.acs.org
H Gilman, DL Esmay - Journal of the American Chemical Society, 1954 - ACS Publications
Anal. Caled, for CieHnNOi: X, 4.95. Found: X, 4.85. 3-Methylbenzofuro [3, 2-g]-l, 2-benzisoxazole.-The method employed for the preparation of this compound was es-sentially that used …
Number of citations: 10 pubs.acs.org
H Gilman, CG Stuckwisch - Journal of the American Chemical …, 1945 - ACS Publications
… From a corresponding reaction between 4-dibenzothienyllithium and Ñ-ethylcarbazole, there was isolated 46% of 4-dibenzothiophenecarboxylic acid but no …
Number of citations: 9 pubs.acs.org
LC Raiford, J Linsk - Journal of the American Chemical Society, 1945 - ACS Publications
… From a corresponding reaction between 4-dibenzothienyllithium and Ñ-ethylcarbazole, there was isolated 46% of 4-dibenzothiophenecarboxylic acid but no …
Number of citations: 5 pubs.acs.org
H Gilman, DL Esmay - Journal of the American Chemical Society, 1954 - ACS Publications
4-Hydroxyphenoxathiin.—4-Phenoxathiinyllithiums was prepared by adding 0.1 mole of n-butylllthium9 in 72 ml. of ether to a stirred suspension of 20.0 g.(0.1 mole) ofphen-oxathiin in …
Number of citations: 7 pubs.acs.org

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